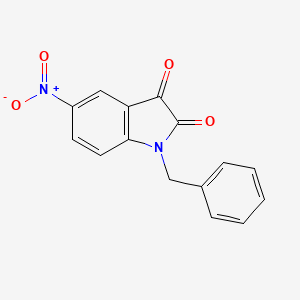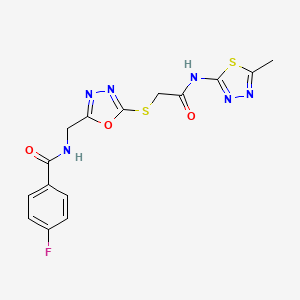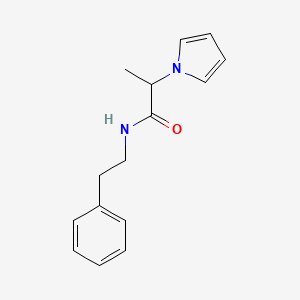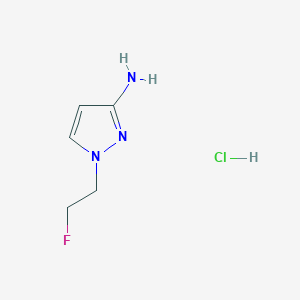
N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceuticals . It also has a piperidine ring, which is a common feature in many drugs and plays a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a piperidine ring, a sulfonyl group, and a cyanophenyl group. These functional groups could potentially interact with biological targets in various ways .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. For example, the piperidine ring might undergo various transformations, such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring might influence its basicity, while the sulfonyl group might affect its reactivity .科学的研究の応用
Synthesis and Biochemical Evaluation
Synthesis of Novel Acridine and Bis Acridine Sulfonamides
These compounds demonstrate effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII, suggesting potential therapeutic applications in managing conditions influenced by these enzymes (Ulus et al., 2013).
Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines
This process yields environmentally benign byproducts and introduces a method for the efficient sulfonylation of N-(quinolin-8-yl)benzamide derivatives. The technique emphasizes the eco-friendly synthesis of sulfonamide derivatives, which could be structurally related to N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (Xia et al., 2016).
Anticancer Activity
Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives
These derivatives, containing a phenylaminosulfanyl moiety, have shown remarkable cytotoxic activity against various human cancer cell lines, demonstrating the potential of sulfonamide and benzamide derivatives in anticancer drug development (Ravichandiran et al., 2019).
Pro-Apoptotic Indapamide Derivatives as Anticancer Agents
A specific derivative showed high proapoptotic activity on melanoma cell lines, highlighting the significance of sulfonamide derivatives in designing new anticancer therapies (Yılmaz et al., 2015).
Sensory Applications
- N-(Cyano(naphthalen-1-yl)methyl)benzamides for Colorimetric Sensing of Fluoride Anions: This study showcases the utility of benzamide derivatives in developing sensors for environmental and biological applications, particularly for the detection of fluoride ions (Younes et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-cyanophenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-5-4-12-23(14-15)27(25,26)18-10-8-16(9-11-18)20(24)22-19-7-3-2-6-17(19)13-21/h2-3,6-11,15H,4-5,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSKQTZGVJQLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)

![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)

![N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2701202.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2701203.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)



![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2701211.png)
![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)
